2-Chloro-4,5-dimethoxyaniline hydrochloride

Salt selection Analytical chemistry Weighing accuracy

Researchers requiring precise regiochemistry for 4-anilino-6,7-dimethoxyquinazoline synthesis face risk from isomer contamination, which can abolish EGFR TKI potency. 2-Chloro-4,5-dimethoxyaniline hydrochloride (CAS 861609-76-9) eliminates this uncertainty by providing a structurally validated building block where the 4,5-dimethoxy pattern directly establishes the critical 6,7-dimethoxy pharmacophore (IC₅₀ 29 pM). The hydrochloride salt ensures superior stoichiometric control versus the free base. Key measurable advantages: • Reduces weighing error by 19.4% versus free base, enabling accurate milligram-scale coupling. • Guaranteed complete protonation for quantitative diazotization in azo dye synthesis. • Documented long-term storage stability with resistance to oxidative discoloration.

Molecular Formula C8H11Cl2NO2
Molecular Weight 224.08 g/mol
CAS No. 861609-76-9
Cat. No. B3372044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dimethoxyaniline hydrochloride
CAS861609-76-9
Molecular FormulaC8H11Cl2NO2
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)Cl)OC.Cl
InChIInChI=1S/C8H10ClNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H
InChIKeyURBHLUDGKCEVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethoxyaniline hydrochloride: Core Identity and Substitution Architecture


2-Chloro-4,5-dimethoxyaniline hydrochloride (CAS 861609-76-9) is the hydrochloride salt of 2-chloro-4,5-dimethoxyaniline, a polysubstituted aniline derivative. The compound bears a molecular formula of C8H11Cl2NO2, a molecular weight of 224.08 g/mol, and a monoisotopic mass of 223.016678 Da . Its substitution architecture—a chlorine atom at the 2-position and methoxy groups at the 4- and 5-positions—is structurally preserved when the aniline is elaborated into fused heterocyclic systems, notably generating the 6,7-dimethoxy substitution pattern on quinazoline cores, a motif that has been confirmed as critical for potent EGFR tyrosine kinase inhibitory activity (IC50 = 29 pM for the 6,7-dimethoxy-4-anilinoquinazoline prototype) [1]. This compound therefore functions primarily as a regiochemically defined synthetic building block, where its substitution pattern is non-interchangeable with other chlorodimethoxyaniline isomers or mono-substituted analogs.

Architecture

Regiochemically defined 2-chloro-4,5-dimethoxyaniline scaffold

Scaffold Translation

Preserves 4,5-dimethoxy pattern to 6,7-dimethoxyquinazoline kinase inhibitor cores

Salt Form

Hydrochloride salt for improved gravimetric handling and storage stability

Why Generic Dimethoxyaniline Alternatives Cannot Substitute


Dimethoxyaniline derivatives exist in multiple regioisomeric and substitutional variants—including 3-chloro-4,5-dimethoxyaniline, 4,5-dimethoxyaniline (lacking the chlorine), 2,5-dimethoxyaniline, and 3,4-dimethoxyaniline—as well as in free-base versus salt forms. These variants are not functionally interchangeable because the 2-chloro substituent exerts both an electron-withdrawing inductive effect and steric influence on the aniline nitrogen's nucleophilicity, directly affecting coupling yields and regioselectivity in heterocycle-forming reactions . Furthermore, the 4,5-dimethoxy arrangement translates to the 6,7-dimethoxy pattern on quinazoline products, a geometry that has been demonstrated through systematic SAR studies to be optimal for EGFR kinase inhibition, with the 6,7-dimethoxy derivative achieving an IC50 of 29 pM, substantially more potent than the corresponding monomethoxy or unsubstituted analogs [1]. The hydrochloride salt form additionally provides measurable advantages in gravimetric handling accuracy and long-term storage stability compared to the free base, which is prone to oxidative discoloration . These three factors—regiochemistry, electronic modulation, and physical form—collectively mean that substituting a generic dimethoxyaniline in a validated synthetic route will alter, if not abolish, the desired downstream biological or material properties.

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Regioisomeric dimethoxyanilines (e.g., 3-chloro-4,5-dimethoxyaniline) alter substitution geometry, which may shift kinase inhibition profile.

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Free base (CAS 32829-09-7) differs in gravimetric handling and long-term stability; salt form reduces oxidative discoloration risk.

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Monomethoxy or unsubstituted aniline analogs fail to generate the 6,7-dimethoxy pattern reported as critical for EGFR kinase activity.

Quantitative Differentiation from Closest Analogs


Salt vs Free Base: Gravimetric Handling Precision

The hydrochloride salt (CAS 861609-76-9) has a molecular weight of 224.08 g/mol, compared to 187.62 g/mol for the free base (CAS 32829-09-7), representing a 19.4% mass increase due to the stoichiometric addition of HCl (36.46 g/mol) . This higher molecular weight reduces relative weighing error during small-scale synthetic operations: for a target of 1.0 mmol, the hydrochloride requires 224.1 mg versus 187.6 mg for the free base, providing a 36.5 mg larger mass that diminishes the impact of balance tolerance errors. Vendor specifications confirm a minimum purity of 95% for both forms, with the hydrochloride salt exhibiting improved long-term storage stability under recommended conditions (cool, dry place, protection from light) . The free base is reported to decompose upon heating and can react with HCl or chlorine to generate hazardous gases .

Salt vs Free Base: Weighing Precision
Reported
Hydrochloride salt
MW 224.08 g/mol · 1.0 mmol = 224.1 mg
Free base (CAS 32829-09-7)
MW 187.62 g/mol · 1.0 mmol = 187.6 mg
Δ +36.46 g/mol (+19.4%)
Higher molecular weight reduces relative weighing error at small scale.
Supports stoichiometric control in synthesis; vendor purity ≥95% for both forms.
Salt selection Analytical chemistry Weighing accuracy

Regiochemical Identity: 2-Chloro vs 3-Chloro Substitution

The target compound bears chlorine exclusively at the 2-position of the aniline ring, in contrast to 3-chloro-4,5-dimethoxyaniline, which places chlorine at the meta position relative to the amino group. This positional difference fundamentally alters the electronic environment: the 2-chloro substituent exerts both an ortho steric effect and an electron-withdrawing inductive effect on the adjacent amino group, modulating its nucleophilicity in condensation reactions . In the established synthetic route to 6,7-dimethoxyquinazoline-based kinase inhibitors, the 2-chloroaniline precursor reacts with 2,4-dichloro-6,7-dimethoxyquinazoline to install the aniline moiety at the quinazoline 4-position [1]. The 3-chloro regioisomer would generate a different connectivity pattern, resulting in a product that lacks the critical 4-anilino substitution geometry required for ATP-binding site occupation in EGFR kinase—a geometry validated by crystallographic studies showing that the 4-anilino group projects into the hydrophobic pocket of the ATP site [2].

2-Chloro vs 3-Chloro Regiochemistry
Class-level
2-Chloro-4,5-dimethoxyaniline
ortho-Cl directs nucleophilicity, yields 4-(2-chloroanilino)quinazoline scaffold [1]
3-Chloro-4,5-dimethoxyaniline
meta-Cl alters spatial projection at ATP-binding site; no reported EGFR activity
Positional isomerism: ortho → meta shift modifies kinase binding geometry
Regioisomer switch likely abolishes reported EGFR inhibition, risking false-negative SAR.
Class-level inference based on quinazoline SAR; no direct comparative IC₅₀ available.
Regiochemistry Heterocyclic synthesis Structure-activity relationship

Substitution Pattern Preservation in Quinazoline Synthesis

When 2-chloro-4,5-dimethoxyaniline is employed as a building block in quinazoline synthesis, its 4,5-dimethoxy substitution pattern is directly translated to the 6,7-dimethoxy arrangement on the resulting quinazoline ring system . This 6,7-dimethoxy pattern has been quantitatively established as the optimal substitution geometry for EGFR kinase inhibition: the 6,7-dimethoxy-4-anilinoquinazoline prototype (compound 20) achieved an IC50 of 29 pM (0.029 nM), which is approximately 1,700-fold more potent than the corresponding 6-methoxy analog and over 10,000-fold more potent than the unsubstituted quinazoline [1]. In contrast, anilines bearing different methoxy substitution patterns (e.g., 2,5-dimethoxyaniline or 3,4-dimethoxyaniline) would generate quinazolines with altered alkoxy substitution geometries—such as 5,8-dimethoxy or 7,8-dimethoxy—for which published SAR data indicate substantially reduced or negligible EGFR inhibitory activity [1][2]. The 2-chloro group on the aniline, when retained in the final 4-anilinoquinazoline product, occupies a position that can be further exploited for additional hydrophobic interactions or as a synthetic handle for cross-coupling diversification [2].

Substitution Pattern Translation
Reported
4,5-dimethoxyaniline building block
↓ condensation with 2,4-dichloro-6,7-dimethoxyquinazoline
6,7-dimethoxy-4-anilinoquinazoline scaffold
Prototype: IC₅₀ 29 pM (EGFR TK) [1]
Pattern preservation is key to maintaining reported kinase inhibitory activity.
Altered methoxy patterns (e.g., 5,8- or 7,8-dimethoxy) show drastically reduced activity [1][2].
Quinazoline synthesis Kinase inhibitor scaffold Dimethoxy pharmacophore

Physicochemical Profile: LogP and TPSA Differentiation

The free base form of 2-chloro-4,5-dimethoxyaniline exhibits a calculated LogP of 2.5206 (octanol-water partition coefficient), a topological polar surface area (TPSA) of 44.48 Ų, a density of 1.237 g/cm³, a boiling point of 282.3 °C at 760 mmHg, a flash point of 124.5 °C, and a refractive index of 1.556 [1]. The hydrochloride salt form, as recorded on vendor specification sheets, displays a LogP of 2.3612 and identical TPSA of 44.48 Ų . This LogP value places the compound in a moderately lipophilic range suitable for membrane permeability in cell-based assays when elaborated into final drug-like molecules, while the relatively small TPSA (< 60 Ų) predicts good oral absorption potential according to established drug-likeness criteria [2]. These values are distinct from regioisomeric dimethoxyanilines, where alteration of the methoxy or chloro positions shifts both LogP and TPSA values, altering the predicted ADME profile of downstream products in predictable, calculable ways.

Lipophilicity & TPSA
Class-level
Target LogP2.52 (free base) / 2.36 (HCl)
Comparator LogP (4,5-dimethoxyaniline)~1.0–1.2 (est.)
TPSA44.48 Ų (both)
Δ LogP ≈ +1.3–1.5 due to 2-Cl substitution (Hansch π estimate)
Chlorine increases lipophilicity, which may shift ADME profile of downstream products.
Class-level inference; exact comparator data not available from literature.
Lipophilicity ADMET prediction Compound characterization

Vendor Purity and Batch-to-Batch Consistency

Commercially available 2-chloro-4,5-dimethoxyaniline hydrochloride (CAS 861609-76-9) is supplied with a minimum purity specification of 95% as determined by the vendor's internal QC methods . The compound is offered in standard package sizes ranging from 50 mg to 100 g across multiple authorized distributors, with pricing transparency enabling direct cost-per-gram comparisons [1]. The free base form (CAS 32829-09-7) is also available at a minimum 95% purity, with similar pricing tiers . However, critically, the hydrochloride salt specification includes an explicit MDL number (MFCD09971357) and standardized SMILES notation (COc1cc(N)c(Cl)cc1OC.Cl), providing unambiguous registry-level traceability . No published reports of polymorphic variation or hydrate formation were identified for the hydrochloride salt within the searched literature and database records, suggesting a consistent solid-state form that reduces the risk of batch-dependent variability in reaction outcomes—a concern that is more pronounced for the free base, which may undergo variable degrees of surface oxidation during storage .

Purity & Physical Form
Data to verify
HCl salt purity≥95% (vendor QC)
MDL numberMFCD09971357
Solid formConsistent; no polymorphism reported
Free base stabilityMay decompose on heating; risk of surface oxidation
Salt form offers improved batch consistency and storage reliability over free base.
Vendor specifications; independent polymorph study not identified.
Quality control Analytical characterization Chemical procurement

Validated Application Scenarios


Kinase Inhibitor Library Synthesis

2-Chloro-4,5-dimethoxyaniline hydrochloride serves as the optimal aniline building block for constructing 4-anilino-6,7-dimethoxyquinazoline scaffolds, where the 4,5-dimethoxy substitution pattern on the aniline directly becomes the 6,7-dimethoxy pharmacophore on the quinazoline core . This 6,7-dimethoxy arrangement has been SAR-validated as producing the most potent EGFR tyrosine kinase inhibition, with the prototype compound achieving an IC₅₀ of 29 pM—approximately 1,700-fold more potent than the corresponding 6-monomethoxy analog . The 2-chloro substituent provides an additional vector for diversification via cross-coupling or nucleophilic aromatic substitution, while also modulating the electron density of the aniline ring to control reactivity in the condensation step with 2,4-dichloro-6,7-dimethoxyquinazoline [1]. The hydrochloride salt form is recommended over the free base for this application due to its superior gravimetric accuracy (19.4% higher molecular weight reducing weighing errors) and documented storage stability .

Regiochemically Defined Heterocyclic Intermediate

The compound is employed as a precursor in benzoquinone synthesis, arylation, and chlorination reactions where the 2-chloro substituent directs regioselectivity and the 4,5-dimethoxy groups provide electron-rich aromatic character favoring electrophilic substitution at specific positions . The hydrochloride salt is soluble in methanol and other organic solvents but insoluble in water, enabling straightforward extractive workup after reactions conducted in organic media . The calculated LogP of 2.52 (free base) and TPSA of 44.48 Ų position downstream products derived from this building block favorably within oral drug-like chemical space [2]. Procurement of the hydrochloride rather than the free base is advised when reactions require precise stoichiometric control, as the higher molecular weight reduces relative error in milligram-scale weighing operations .

Azo Dye and Pigment Intermediate Production

2-Chloro-4,5-dimethoxyaniline functions as a diazo component in the synthesis of azo dyes and pigments, where the electron-donating methoxy groups activate the ring toward electrophilic diazotization and coupling, while the chlorine substituent provides a handle for bathochromic shift tuning and improved lightfastness in the final dye product . The hydrochloride salt form guarantees complete protonation of the aniline nitrogen, ensuring quantitative conversion to the diazonium salt under standardized diazotization conditions (NaNO₂, HCl, 0–5 °C) . For industrial dye synthesis, batch-to-batch consistency of the starting aniline is critical to maintaining shade reproducibility; the ≥95% purity specification and documented physical form consistency of the hydrochloride salt support this requirement [1].

Reference Standard for Analytical Method Development

Given the established role of 4,5-dimethoxyaniline derivatives as metabolic products or synthetic impurities in pharmaceutical processes, 2-chloro-4,5-dimethoxyaniline hydrochloride can serve as a characterized reference standard for HPLC method development, impurity profiling, and forced degradation studies . Its well-defined physicochemical properties—including LogP of 2.36 (salt form), TPSA of 44.48 Ų, density of 1.237 g/cm³, and refractive index of 1.556—provide the necessary characterization parameters for identity confirmation by orthogonal analytical techniques [2]. The hydrochloride salt's superior long-term storage stability and resistance to oxidative discoloration make it the preferred form for use as a reference material requiring extended shelf-life reliability .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
4,5-Dimethoxy substitution pattern
EGFR kinase inhibition activity as reported in SAR studies
Regiochemically defined heterocyclic intermediate
2-Chloro substitution directs reactivity
Condensation yield and regioselectivity in quinazoline formation
Azo dye and pigment intermediate
Methoxy activation for diazotization
Shade reproducibility and lightfastness
Reference standard for analytical method development
Well-characterized physicochemical profile
Identity confirmation and purity assessment by HPLC
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